molecular formula C16H18N4O B5640919 1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one

1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one

Cat. No. B5640919
M. Wt: 282.34 g/mol
InChI Key: LRMOQCHTAHGWRZ-UHFFFAOYSA-N
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Description

The compound "1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one" belongs to the class of organic compounds that include imidazole and pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The imidazole ring, a five-membered planar ring with two non-adjacent nitrogen atoms, is a common motif in many biologically active molecules. Pyrimidines, characterized by a six-membered ring with two nitrogen atoms, are key structures in nucleic acids. The combination of these structures into one molecule suggests a compound with potential biological relevance.

Synthesis Analysis

The synthesis of related imidazole and pyrimidine derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, a one-pot synthesis approach has been developed for 3-aryl imidazo[1,2-a]pyridines, showcasing efficient methodologies for constructing complex heterocycles at room temperature (Lee & Park, 2015). Although the specific synthetic route for the compound is not detailed, similar strategies involving the formation of imidazo and pyrimidine rings through sequential reactions could be applied.

Molecular Structure Analysis

The molecular structure of imidazole and pyrimidine derivatives has been studied using various analytical techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal and molecular structure of a closely related compound was reported, providing insights into the arrangement of atoms and the electronic structure of the molecule (Richter et al., 2023). These analyses are crucial for understanding the chemical reactivity and potential interactions with biological targets.

properties

IUPAC Name

1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-10-14(13-6-4-3-5-7-13)18-15(17-12)11-20-9-8-19(2)16(20)21/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMOQCHTAHGWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2CCN(C2=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[(4-methyl-6-phenylpyrimidin-2-YL)methyl]imidazolidin-2-one

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